molecular formula C7H12BrNO2 B7929209 (4-Bromo-piperidin-1-yl)-acetic acid

(4-Bromo-piperidin-1-yl)-acetic acid

Cat. No.: B7929209
M. Wt: 222.08 g/mol
InChI Key: VBFNRWJXYHSYQY-UHFFFAOYSA-N
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Description

(4-Bromo-piperidin-1-yl)-acetic acid is a chemical compound with the CAS Registry Number 1353986-44-3 . It has a molecular formula of C 7 H 12 BrNO 2 and a molecular weight of 222.08 g/mol . This piperidine derivative is characterized by a bromine atom and an acetic acid moiety attached to the piperidine ring, making it a valuable versatile building block in synthetic and medicinal chemistry research. The compound serves as a key intermediate for the synthesis of more complex molecules. Its reactive bromomethyl group is particularly useful for facilitating nucleophilic substitution reactions , allowing researchers to create diverse chemical libraries. Furthermore, the acetic acid functional group enables further derivatization, for instance, through amide coupling reactions. While the exact biological profile of this compound is not fully detailed in public sources, piperidine derivatives are of significant interest in pharmaceutical research for their potential interactions with various biological targets. Researchers can order this compound for their projects, with available purity levels of 95% . This compound is offered by multiple chemical suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. As with any chemical of this nature, proper personal protective equipment should be worn, and safety data sheets from the supplier should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromopiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFNRWJXYHSYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 4 Bromo Piperidin 1 Yl Acetic Acid Analogues

Electrophilic Bromination Mechanisms on Piperidine (B6355638) Rings

Direct electrophilic bromination on the carbon atoms of a saturated piperidine ring is not a conventional synthetic route. The piperidine ring, unlike an activated aromatic system, lacks the requisite electron density to react readily with electrophiles like molecular bromine. The nitrogen atom's inductive electron-withdrawing effect deactivates the ring's C-H bonds towards electrophilic attack. In acidic conditions, the nitrogen atom becomes protonated, which further deactivates the ring system to an even greater extent.

The synthesis of (4-Bromo-piperidin-1-yl)-acetic acid typically involves starting with a pre-brominated piperidine scaffold, such as 4-bromopiperidine (B2556637) hydrobromide sigmaaldrich.com, or by transforming a 4-substituted piperidine like 4-hydroxypiperidine (B117109) or piperidin-4-one. For instance, the N-acetic acid moiety can be installed onto 4-bromopiperidine via N-alkylation with a two-carbon electrophile like bromoacetic acid.

While direct bromination of the piperidine ring is unfavorable, electrophilic bromination is a common reaction for activated aromatic systems. Reagents such as N-bromosuccinimide (NBS), often in the presence of an acid catalyst or in polar solvents, are used for the regioselective bromination of electron-rich aromatic rings. nih.govyoutube.comorganic-chemistry.org For example, acetanilide (B955) can be effectively brominated using NBS and a catalytic amount of acid. youtube.com This process involves the activation of NBS by protonation, making the bromine atom more electrophilic and susceptible to attack by a nucleophilic aromatic ring. youtube.com However, this mechanism is not applicable to the non-aromatic, electron-deficient piperidine ring of the title compound.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C4 position of the piperidine ring is a secondary alkyl halide, making it a prime site for nucleophilic substitution reactions (SN2 and SN1). The stereochemistry and reaction conditions can influence the pathway and outcome of the substitution. A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of 4-substituted piperidine derivatives.

The general scheme for this reaction is as follows: this compound + Nu- → (4-Nu-piperidin-1-yl)-acetic acid + Br-

Nucleophile (Nu-) Reagent Example Product Class
Azide (N3-) Sodium Azide (NaN3) 4-Azido-piperidine derivative
Cyanide (CN-) Sodium Cyanide (NaCN) 4-Cyano-piperidine derivative
Hydroxide (B78521) (OH-) Sodium Hydroxide (NaOH) 4-Hydroxy-piperidine derivative
Alkoxide (RO-) Sodium Methoxide (NaOCH3) 4-Alkoxy-piperidine derivative
Thiolate (RS-) Sodium Thiophenoxide (NaSPh) 4-Thioether-piperidine derivative
Amine (RNH2) Ammonia (NH3), Alkylamines 4-Amino-piperidine derivative

These substitution reactions provide access to precursors for further functionalization, including the construction of more complex heterocyclic systems.

The structure of this compound is well-suited for intramolecular cyclization. Under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate. This carboxylate can then act as an internal oxygen nucleophile, attacking the electrophilic C4 carbon and displacing the bromide ion. This SN2 reaction results in the formation of a bicyclic lactone, 1-aza-4-oxabicyclo[2.2.2]octan-5-one.

Intramolecular Cyclization Pathway

(A representative image of the intramolecular cyclization would be placed here)

Intermolecular cyclization can also be achieved using bifunctional reagents. rsc.org For example, reaction with a nucleophile such as hydrazine (B178648) or ethylenediamine (B42938) can lead to the formation of larger heterocyclic rings. The initial step would be the nucleophilic substitution of the bromine atom, followed by a second cyclization step involving the carboxylic acid moiety, typically after its activation. Such strategies are pivotal in building complex molecular architectures from relatively simple starting materials. rsc.org

Fused heterocyclic systems, where two rings share a pair of atoms, can be synthesized from this compound analogues. These syntheses often involve multi-step sequences or one-pot multicomponent reactions. mdpi.com

One potential strategy involves converting the carboxylic acid to a more reactive intermediate that can participate in a cyclization cascade. For instance, the acid could be converted to an acid hydrazide. The subsequent reaction of the hydrazide moiety with a suitable reagent could initiate a cyclization that terminates with the displacement of the C4-bromide, leading to a fused pyrazole (B372694) or triazole system attached to the piperidine ring. researchgate.net

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations into esters, amides, and other derivatives.

Esterification of this compound can be accomplished through several standard methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, milder conditions can be used, such as reaction with an alkyl halide under basic conditions or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid towards attack by an alcohol. These reactions produce a variety of esters, which can be useful as final products or as intermediates with modified solubility or reactivity. nih.gov

Alcohol Reagent/Conditions Ester Product Name
Methanol CH3OH, H+ (cat.) Methyl (4-Bromo-piperidin-1-yl)-acetate
Ethanol CH3CH2OH, H+ (cat.) Ethyl (4-Bromo-piperidin-1-yl)-acetate
Benzyl alcohol C6H5CH2OH, DCC Benzyl (4-Bromo-piperidin-1-yl)-acetate
tert-Butanol Di-tert-butyl dicarbonate tert-Butyl (4-Bromo-piperidin-1-yl)-acetate

The formation of amides from this compound is a crucial transformation for creating compounds with potential biological activity. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling agent.

Commonly used methods involve reagents like carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HBTU, HATU), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The activated acid, often an O-acylisourea or an active ester, readily reacts with a primary or secondary amine to form the corresponding amide bond in high yield and under mild conditions. This methodology is fundamental in peptide synthesis and medicinal chemistry for linking amine-containing fragments to carboxylic acids.

Amine Coupling Agents Base Amide Product Name
Aniline EDC, HOBt DIPEA N-Phenyl-2-(4-bromo-piperidin-1-yl)-acetamide
Benzylamine HBTU DIPEA N-Benzyl-2-(4-bromo-piperidin-1-yl)-acetamide
Morpholine CDI (Carbonyldiimidazole) N/A (4-Bromo-piperidin-1-yl)-(morpholin-4-yl)-methanone
Glycine methyl ester HATU DIPEA Methyl 2-(2-(4-bromo-piperidin-1-yl)-acetylamino)-acetate

Compound Names Table

Compound Name
This compound
1-aza-4-oxabicyclo[2.2.2]octan-5-one
1-Hydroxybenzotriazole (HOBt)
4'-bromoacetanilide
4-bromopiperidine hydrobromide
4-hydroxypiperidine
Acetanilide
Bromoacetic acid
Carbonyldiimidazole (CDI)
Di-tert-butyl dicarbonate
Dicyclohexylcarbodiimide (DCC)
Diisopropylethylamine (DIPEA)
Ethyl bromoacetate (B1195939)
Ethylenediamine
Furo[2,3-b]pyridine (B1315467)
Hydrazine
N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
N-bromosuccinimide (NBS)
Piperidin-4-one
Pyridine-2-one

Decarboxylation Pathways

The decarboxylation of this compound and its analogues, which involves the removal of the carboxyl group as carbon dioxide, is a reaction of significant interest in understanding their stability and potential metabolic fate. While direct studies on the decarboxylation of this compound are not extensively documented in publicly available literature, the pathways can be inferred from studies on analogous heterocyclic acetic acids and amino acids. rsc.orgresearchgate.netrsc.org

Decarboxylation of carboxylic acids is not a spontaneous process and typically requires specific conditions, such as heat or the presence of a catalyst. wikipedia.org For compounds like this compound, which are derivatives of N-substituted amino acids, several potential decarboxylation pathways can be considered.

One proposed mechanism for the decarboxylation of heterocyclic acetic acids involves the formation of a zwitterionic intermediate. rsc.orgrsc.org In this pathway, the compound exists in equilibrium between its neutral form and a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic nitrogen of the piperidine ring. The zwitterion is thought to be the species that undergoes decarboxylation. rsc.orgrsc.org The stability of this zwitterion, and therefore the rate of decarboxylation, would be influenced by the solvent polarity and the electronic nature of substituents on the heterocyclic ring. rsc.org

Another potential pathway, particularly under enzymatic conditions or in the presence of specific catalysts, is analogous to the decarboxylation of α-amino acids. researchgate.netuomustansiriyah.edu.iqnih.gov This process is often catalyzed by enzymes requiring cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP). uomustansiriyah.edu.iqyoutube.com The mechanism involves the formation of a Schiff base between the amino acid and the catalyst, which facilitates the cleavage of the C-C bond and the release of CO2. researchgate.net While this is a biological pathway, similar principles can apply in chemical systems designed to mimic enzyme activity.

Furthermore, oxidative decarboxylation can occur, often mediated by metal ions. wikipedia.org Transition metal salts, particularly copper compounds, have been shown to facilitate the decarboxylation of carboxylic acids through the formation of carboxylate complexes. acs.org This process can be part of a larger reaction sequence, such as decarboxylative cross-coupling. wikipedia.org

The table below summarizes potential decarboxylation pathways for this compound analogues based on established chemical principles.

PathwayDescriptionKey IntermediatesInfluencing Factors
Zwitterionic Mechanism Decarboxylation proceeds through the zwitterionic form of the molecule in a mobile equilibrium with the neutral species. rsc.orgrsc.orgZwitterionSolvent polarity, substituent effects on the heterocycle. rsc.orgrsc.org
Amino Acid Analogue Pathway Involves formation of a Schiff base with a catalyst (e.g., pyridoxal phosphate in biological systems), which promotes C-C bond cleavage. researchgate.netyoutube.comSchiff base, Azomethine ylidePresence of a suitable catalyst (enzymatic or chemical). researchgate.net
Metal-Catalyzed Decarboxylation Facilitated by transition metal salts (e.g., copper) that form complexes with the carboxylate group, lowering the activation energy for CO2 elimination. wikipedia.orgacs.orgMetal-carboxylate complexNature of the metal catalyst, reaction temperature. wikipedia.orgacs.org
Thermal Decarboxylation Direct removal of CO2 upon heating, often requiring high temperatures. The stability of the resulting carbanion is a key factor. wikipedia.orgCarbanion synthonTemperature, presence of α-electron-withdrawing groups. wikipedia.org

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound analogues are significantly influenced by the nature and position of substituents on both the piperidine ring and the acetic acid moiety. These substituent effects can be broadly categorized as electronic and steric effects.

Electronic Effects:

Electron-withdrawing and electron-donating groups can profoundly alter the reactivity of the molecule. The bromine atom at the 4-position of the piperidine ring in the parent compound is an electron-withdrawing group. This inductive effect can influence the basicity of the piperidine nitrogen and the acidity of the carboxylic acid proton. libretexts.org

The acidity of a carboxylic acid is increased by the presence of nearby electron-withdrawing substituents. libretexts.org Therefore, the bromo substituent in this compound would be expected to increase the acidity of the acetic acid group compared to the unsubstituted piperidin-1-yl-acetic acid. The magnitude of this effect diminishes with increasing distance between the substituent and the carboxyl group. libretexts.org

In reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, the electron-withdrawing nature of the bromo group will decrease the nucleophilicity of the nitrogen, potentially slowing down the reaction rate compared to analogues with electron-donating groups at the same position. Conversely, electron-donating substituents on the piperidine ring would increase the electron density on the nitrogen, enhancing its nucleophilicity and basicity. acs.org

The table below illustrates the expected impact of different substituents on the key reactive centers of this compound analogues.

Substituent Type at C4Effect on Piperidine N BasicityEffect on Carboxylic Acid AcidityExpected Impact on Reactivity
Electron-Withdrawing (e.g., -NO2, -CN) DecreaseIncreaseSlower N-alkylation/acylation; faster reactions where carboxylate is a leaving group.
Halogens (e.g., -F, -Cl, -Br) Decrease (Inductive)Increase (Inductive)Moderately slower N-centered reactions; moderately increased acidity. libretexts.org
Electron-Donating (e.g., -CH3, -OCH3) IncreaseDecreaseFaster N-alkylation/acylation; slower reactions involving the carboxyl group.
No Substituent (-H) BaselineBaselineReference point for comparison.

Steric Effects:

In reactions involving the formation of new bonds at the nitrogen or the carboxyl group, the steric bulk of substituents on the incoming reagent also plays a crucial role. For instance, in palladium-catalyzed amination reactions to form piperidines, the steric hindrance of the ligand has been shown to control regioselectivity, favoring the formation of piperidines over pyrrolidines. organic-chemistry.org This highlights the importance of steric interactions in determining the outcome of reactions involving piperidine derivatives.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular architecture of "(4-Bromo-piperidin-1-yl)-acetic acid." Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to piece together the structure of "this compound" by analyzing the chemical environments of its hydrogen and carbon atoms.

¹H NMR: In a ¹H NMR spectrum of "this compound," distinct signals are expected for the protons of the piperidine (B6355638) ring, the methylene (B1212753) protons of the acetic acid group, and the methine proton attached to the bromine-bearing carbon. researchgate.net The protons on the piperidine ring adjacent to the nitrogen atom would appear downfield due to the electron-withdrawing effect of the nitrogen. chemicalbook.com The protons on the carbons further from the nitrogen would resonate at higher fields. The single proton on the carbon atom bonded to the bromine (C4) would likely appear as a multiplet in the 2.5-4.0 ppm range. orgchemboulder.com The two protons of the methylene group (-CH₂-) in the acetic acid moiety would typically present as a singlet, as they are not adjacent to any other protons, appearing in the 2.0-2.6 ppm region. orgchemboulder.com The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide chemical shift range (10.0-13.2 ppm), and its visibility can be dependent on the solvent used. orgchemboulder.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. For "this compound," signals are anticipated for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), the carbons of the piperidine ring, and the methylene carbon of the acetate (B1210297) group. researchgate.netchemicalbook.com The carbon atom directly bonded to the bromine (C4) would be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, typically appearing in the 40-60 ppm range. chemicalbook.com The carbons adjacent to the nitrogen (C2 and C6) would be deshielded and appear further downfield than the other ring carbons. chemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR Predicted Shift (ppm) ¹³C NMR Predicted Shift (ppm)
Carboxyl (-COOH)10.0 - 13.2 (broad)170 - 185
Methylene (-CH₂-COOH)2.0 - 2.655 - 65
Piperidine C2-H, C6-H (axial & equatorial)2.5 - 3.550 - 60
Piperidine C3-H, C5-H (axial & equatorial)1.5 - 2.525 - 35
Piperidine C4-H2.5 - 4.040 - 60

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key structural features.

A very prominent and broad absorption band would be observed in the region of 2800-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. docbrown.info The presence of strong hydrogen bonding in carboxylic acids is responsible for the significant broadening of this peak. docbrown.info Another key absorption is the sharp and intense C=O (carbonyl) stretching band of the carboxylic acid, which typically appears around 1700 cm⁻¹. docbrown.info The C-N stretching vibration of the tertiary amine within the piperidine ring would be expected in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration gives rise to a signal in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2800 - 3550Strong, Very Broad
Carboxylic Acid C=OStretch1700 - 1725Strong, Sharp
Alkane C-HStretch2850 - 3000Medium to Strong
Tertiary Amine C-NStretch1250 - 1020Medium to Weak
Alkyl Halide C-BrStretch600 - 500Medium to Strong

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the deduction of the molecular formula. mdpi.com

For "this compound" (C₇H₁₂BrNO₂), the expected exact mass is approximately 221.0051 u. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (e.g., m/z 221 and 223).

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, providing structural information. mdpi.com Common fragmentation pathways for this molecule would likely include the loss of the carboxylic acid group (-COOH, 45 u), the loss of the entire acetic acid moiety (-CH₂COOH, 59 u), and cleavage of the piperidine ring. GC-MS combines gas chromatography with mass spectrometry, allowing for the separation of components in a mixture before their detection and identification by the mass spectrometer. ekb.eg

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺[C₇H₁₂⁷⁹BrNO₂]⁺221.0051Molecular ion with ⁷⁹Br
[M+2]⁺[C₇H₁₂⁸¹BrNO₂]⁺223.0030Molecular ion with ⁸¹Br
[M-COOH]⁺[C₆H₁₂⁷⁹BrN]⁺177.0180Loss of carboxyl group
[M-CH₂COOH]⁺[C₅H₁₀⁷⁹BrN]⁺163.0024Loss of acetic acid moiety

Chromatographic Methods

Chromatographic techniques are essential for separating "this compound" from impurities, starting materials, or other components in a mixture, as well as for its quantification.

HPLC and its more advanced counterpart, UHPLC, are the most common chromatographic methods for the analysis of non-volatile or thermally sensitive compounds like "this compound. nih.gov Reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. sielc.com

A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape for the acidic analyte, a modifier like formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase to suppress the ionization of the carboxyl group. nih.gov Detection is commonly achieved using a UV detector, as the molecule is expected to have some UV absorbance, or more universally with a mass spectrometer (LC-MS). UHPLC offers advantages over HPLC by using smaller particle size columns, which results in higher resolution, faster analysis times, and greater sensitivity. mdpi.com

Table 4: Typical HPLC/UHPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, < 2 µm for UHPLC)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Gradient elution, e.g., 5% to 95% B over several minutes
Flow Rate 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.5 mL/min (HPLC)
Column Temperature 25 - 40 °C
Detection UV (e.g., 210 nm) or Mass Spectrometry (ESI+)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. hpst.cz Direct analysis of free carboxylic acids like "this compound" by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape (tailing) and adsorption onto the column. chromforum.org

To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, for example, by reaction with a silylating agent (like BSTFA) or an alkylating agent. This increases the compound's volatility and improves its chromatographic behavior. nih.gov Alternatively, specialized capillary columns with acidic-deactivated surfaces or those with polar stationary phases like a free fatty acid phase (FFAP) can be used for the direct analysis of underivatized acids. chromforum.org Headspace GC, where the volatile components in the vapor phase above the sample are injected, could also be a viable method, particularly for impurity analysis. google.com Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). nih.gov

Table 5: Potential Gas Chromatography (GC) Parameters for this compound (as a derivative)

Parameter Condition
Column Capillary column (e.g., DB-5ms, HP-FFAP)
Derivatization Agent BSTFA (for silylation) or Methanolic HCl (for methylation)
Injector Temperature 250 °C
Oven Program Temperature gradient, e.g., 100 °C to 280 °C at 10 °C/min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 - 300 °C

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a given analytical method. For this compound, these strategies primarily target the carboxylic acid functional group to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). libretexts.orgbohrium.com

Chemical tagging involves attaching a specific chemical moiety (a "tag") to the analyte to improve its detection capabilities or to enable the separation of stereoisomers. jst.go.jp While this compound itself is not chiral, related compounds with chiral centers can be resolved by using chiral derivatizing agents. nih.govchromatographytoday.com These agents, such as Marfey's reagent (e.g., L-FDAA), react with the target compound to form diastereomers. jst.go.jp These diastereomers possess different physicochemical properties and can be separated using standard non-chiral chromatography columns, such as a C18 reversed-phase column. jst.go.jpnih.gov

For enhancing detection, particularly in HPLC, a tag containing a chromophore or fluorophore can be introduced. nih.gov Reagents like 5-(Bromomethyl)fluorescein can react with the carboxylic acid group to yield a highly fluorescent ester, significantly lowering the limit of detection. thermofisher.com Another strategy involves using tags that enhance ionization for mass spectrometry (MS), such as N-(4-aminophenyl)piperidine, which has been shown to improve the detection of organic acids in positive mode electrospray ionization (ESI) by up to 20-fold. nsf.govnsf.govresearchwithrowan.com

Table 1: Examples of Chemical Tagging Reagents and Their Applications

Reagent ClassExample ReagentTarget FunctionalityPurposeAnalytical Technique
Chiral ReagentsMarfey's Reagent (L-FDAA)Amine/Carboxylic AcidIsomeric DifferentiationHPLC, LC-MS
Fluorescent Tags5-(Bromomethyl)fluoresceinCarboxylic AcidEnhanced SensitivityHPLC-Fluorescence
UV-Active TagsPentafluorobenzyl bromide (PFBBr)Carboxylic AcidEnhanced SensitivityGC-ECD, HPLC-UV
MS-Enhancing TagsN-(4-aminophenyl)piperidineCarboxylic AcidImproved IonizationLC-MS, SFC-MS

The primary functional groups of this compound available for derivatization are the carboxylic acid and the tertiary piperidine amine.

Carboxylic Acid Modification: The most common derivatization strategy for carboxylic acids is esterification. gcms.cz This process converts the polar, non-volatile carboxylic acid into a more volatile and less polar ester, making it suitable for GC analysis. libretexts.orgcolostate.edu Common methods include reaction with an alcohol in the presence of an acid catalyst (e.g., BF₃, HCl) or using alkylating agents like dimethylformamide dialkyl acetals. gcms.czcolostate.eduresearch-solution.com Silylation is another universal method where active hydrogens, like the one in the carboxyl group, are replaced by a silyl (B83357) group (e.g., trimethylsilyl), which increases volatility and thermal stability. libretexts.orgresearch-solution.com

Amine Functionality Modification: The piperidine nitrogen in this compound is a tertiary amine. Unlike primary or secondary amines, it cannot be acylated or undergo typical silylation. nih.gov Derivatization of the tertiary amine is less common for routine analysis but can be achieved through quaternization, forming a quaternary ammonium (B1175870) salt. However, this generally decreases volatility and is not typically employed for GC or standard LC analysis. Therefore, derivatization strategies for this compound overwhelmingly focus on the more reactive carboxylic acid group. nih.govresearchgate.net

Table 2: Common Derivatization Reactions for Functional Groups

Functional GroupReaction TypeReagent ExampleDerivative ProductBenefit for Analysis
Carboxylic AcidEsterificationMethanol / BF₃Methyl EsterIncreased volatility for GC
Carboxylic AcidSilylationBSTFATrimethylsilyl EsterIncreased volatility, thermal stability
Carboxylic AcidAlkylationPFBBrPentafluorobenzyl EsterEnhanced GC-ECD detection
Carboxylic AcidAmidationN-(4-aminophenyl)piperidine / HATUAmideEnhanced LC-MS detection

A key structural feature of this compound is the presence of a single bromine atom, which provides a definitive signature in mass spectrometry. nih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, that occur in almost equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.orglibretexts.orgwhitman.edu

This near 1:1 isotopic ratio results in a characteristic pattern for any ion fragment containing the bromine atom. youtube.comyoutube.com In the mass spectrum, the molecular ion (M) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). libretexts.orgyoutube.com This doublet is referred to as the "M" and "M+2" peaks. nih.govyoutube.com The presence of this distinct 1:1 doublet is strong evidence for the incorporation of a single bromine atom in the molecule or fragment, making it a powerful tool for identification and structural elucidation. whitman.eduresearchgate.net For example, a fragment containing one bromine atom will exhibit two peaks of almost identical height at m/z values of X and X+2. youtube.com This pattern is easily distinguishable from the isotopic patterns of other common elements and serves as a reliable identifier for brominated compounds during analysis. whitman.eduyoutube.com

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide highly accurate information about molecular properties.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be instrumental in determining the optimized molecular geometry of (4-Bromo-piperidin-1-yl)-acetic acid, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and steric properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The electron density of the HOMO is expected to be localized on the electron-rich nitrogen and oxygen atoms, as well as the bromine atom, while the LUMO is likely to be distributed over the carboxylic acid group.

Table 1: Hypothetical HOMO-LUMO Data for this compound

ParameterExpected Value (eV)Description
HOMO Energy~ -6.5 to -7.5Indicates the energy of the highest energy electrons available to be donated.
LUMO Energy~ -0.5 to -1.5Indicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap~ 5.0 to 7.0A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Table 2: Expected NBO Analysis Insights for this compound

Donor NBOAcceptor NBOExpected Stabilization Energy (E(2)) (kcal/mol)Implication
n(N1)σ(C2-C3) / σ(C5-C6)ModerateStabilization of the piperidine (B6355638) ring through hyperconjugation.
n(O_carbonyl)π(C=O)HighResonance stabilization within the carboxylic acid group.
n(Br)σ(C4-H)Low to ModerateIndicates the electronic influence of the bromine substituent.

Note: This table is illustrative. The specific orbitals and stabilization energies would be determined from NBO calculations.

Theoretical vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. For this compound, a vibrational analysis would help in identifying characteristic frequencies for the C-Br, C=O, O-H, C-N, and C-H bonds, which would be invaluable for the characterization of the compound if it were to be synthesized and analyzed experimentally.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1700-1725
C-N (Piperidine)Stretching1100-1250
C-BrStretching500-600
C-H (Aliphatic)Stretching2850-2960

Note: These are general frequency ranges and the precise values for the title compound would be obtained from computational analysis.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Conformational Analysis of the Piperidine Ring

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. However, the presence of substituents can lead to different chair conformers and the possibility of other conformations like boat or twist-boat. A computational conformational analysis would involve calculating the relative energies of these different conformers to determine the most stable three-dimensional structure. For the 4-bromo-substituted piperidine ring, the bromine atom can be in either an axial or an equatorial position. Computational studies on similar systems suggest that the equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Reaction Pathway and Transition State Calculations

Computational chemistry can also be used to model chemical reactions, including the identification of reaction pathways and the calculation of transition state energies. For this compound, one could theoretically study reactions such as the deprotonation of the carboxylic acid, nucleophilic substitution at the carbon bearing the bromine, or reactions involving the nitrogen atom. By mapping the potential energy surface of a reaction, it is possible to determine the activation energy, which provides insight into the reaction rate. Such calculations would be valuable in predicting the chemical reactivity and potential synthetic utility of this compound.

Molecular Dynamics Simulations to Elucide Conformational Behavior

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on elucidating the conformational behavior of this compound. While computational modeling and MD simulations are powerful tools for understanding the three-dimensional structure and dynamic motions of molecules, this particular compound does not appear to have been the subject of such detailed investigation in published research.

General conformational principles of the constituent parts of the molecule can be inferred from broader studies. The piperidine ring is known to adopt a chair conformation, which is its most stable form. acs.org For substituted piperidines, the orientation of the substituent (in this case, the bromine atom at the 4-position) can be either axial or equatorial. The relative stability of these two forms is influenced by steric and electronic factors.

Detailed research findings, such as potential energy surfaces, dihedral angle distributions, or the relative populations of different conformers, which are typically generated through MD simulations, are not available for this compound. frontiersin.orgmdpi.com Consequently, data tables summarizing these specific computational results cannot be provided.

Studies on related but distinct molecules, such as other piperidine derivatives or compounds with a piperidine acetic acid scaffold, have utilized MD simulations to investigate their binding to biological targets or their general conformational landscapes. nih.govnih.govnih.gov However, these findings cannot be directly extrapolated to this compound due to the specific influence of the 4-bromo substituent on the molecule's electronic and steric properties.

Further computational research would be required to generate the specific data needed to thoroughly characterize the conformational behavior of this compound.

Synthetic Utility and Applications in Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The piperidine (B6355638) motif is a ubiquitous structural feature in numerous pharmaceuticals and natural products. mdpi.comnih.govbiointerfaceresearch.com The functional handles on (4-Bromo-piperidin-1-yl)-acetic acid facilitate its elaboration into more sophisticated piperidine-containing structures and its integration into larger, fused ring systems.

Precursor for Advanced Piperidine-Containing Architectures

The true utility of this compound lies in the reactivity of the C-Br bond at the 4-position. This site is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or substituted amine groups, thereby generating complex piperidine derivatives.

For instance, a Suzuki-Miyaura coupling reaction between an ester derivative of this compound and an arylboronic acid can produce 4-aryl-piperidine-1-acetic acid derivatives. These products are key intermediates in the synthesis of compounds with applications as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. mdpi.com The general transformation is highlighted in the table below.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst/Conditions Product Type

Simultaneously, the acetic acid moiety can be coupled with various amines using standard peptide coupling reagents (like HBTU or CDI) to form amide bonds. This dual functionalization strategy allows for the rapid diversification of the piperidine scaffold, leading to advanced architectures with potential biological activities. mdpi.com

Incorporation into Fused Ring Systems (e.g., Indazoles, Benzisoxazoles)

The 4-substituted piperidine moiety is a key structural element in a variety of fused heterocyclic compounds. While direct synthesis from this compound is not always documented, the use of closely related 4-substituted piperidine precursors in the formation of indazole rings illustrates a potential application. organic-chemistry.orgucsf.edu For example, 4-substituted piperidines can be incorporated into the indazole framework, which itself is a privileged scaffold in medicinal chemistry, often targeted for developing kinase inhibitors. ucsf.edunih.gov

A plausible synthetic pathway involves the initial functionalization of the 4-bromo position via a coupling reaction, followed by further synthetic steps to construct the fused ring. For example, the synthesis of certain indazole-based Akt kinase inhibitors has utilized 7-bromoindazole intermediates which undergo coupling with various nucleophiles. ucsf.edu A retrosynthetic analysis suggests that a piperidine-containing fragment could be coupled to a pre-formed, functionalized indazole core. The C7 position of the indazole ring, for instance, can be selectively brominated and subsequently used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. nih.gov This demonstrates a viable strategy for incorporating piperidine-based fragments into complex fused systems.

Development of Chemical Libraries

The bifunctional nature of this compound makes it an ideal starting material for the generation of chemical libraries for high-throughput screening. By systematically varying the substituents at both the 4-position (via cross-coupling) and the acetic acid group (via amidation), a large and diverse collection of related compounds can be synthesized. This approach is fundamental to modern drug discovery for exploring the structure-activity relationship (SAR) of a particular scaffold.

An example of this strategy is seen in the development of novel inhibitors for therapeutic targets. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been modulated to create a library of compounds tested as NLRP3 inflammasome inhibitors. mdpi.com This involved coupling various carboxylic acids to the piperidine nitrogen, showcasing how a core piperidine structure can be systematically derivatized to optimize biological activity. mdpi.com

Role in Catalyst and Ligand Design

Piperidine derivatives are frequently employed in the design of chiral ligands and organocatalysts. The nitrogen atom of the piperidine ring can coordinate to a metal center, and substituents on the ring can create a specific chiral environment to influence the stereochemical outcome of a reaction.

While direct application of this compound as a ligand is not prominently reported, its parent structure, 4-bromopiperidine (B2556637), serves as a precursor for more complex ligands. sigmaaldrich.com The bromine atom can be displaced or used in coupling reactions to attach other coordinating groups. The N-acetic acid moiety adds another potential coordination site (the carboxylate group), making derivatives of this compound potential candidates for multidentate ligands. Such ligands are valuable in asymmetric catalysis, where a well-defined three-dimensional structure is essential for achieving high enantioselectivity.

Stereoselective Synthesis of Advanced Intermediates

The stereochemistry of substituted piperidines is often critical for their pharmacological activity. Therefore, methods for the stereoselective synthesis of piperidine derivatives are of high importance. nih.govnih.gov this compound can serve as a key intermediate in stereoselective syntheses. Although the starting material itself is achiral, reactions at or adjacent to the substituted C4 position can create new stereocenters.

For example, a radical cyclization approach has been used to create 2,4,5-trisubstituted piperidines with good to excellent diastereoselectivity. nih.gov While this specific example does not start with the title compound, it highlights that the substitution pattern on the piperidine ring directs the stereochemical outcome. The 4-bromo position can be converted to other functional groups that then participate in diastereoselective or enantioselective transformations. Furthermore, enantiopure versions of related phenylpiperidin-1-yl-acetic acids have been synthesized and used as starting materials for the synthesis of other chiral molecules, underscoring the importance of stereocontrol in this class of compounds. researchgate.net

Future Directions in Research on 4 Bromo Piperidin 1 Yl Acetic Acid

Exploration of Novel Bromination Methodologies

The synthesis of (4-Bromo-piperidin-1-yl)-acetic acid hinges on the effective and selective bromination of the piperidine (B6355638) ring at the C-4 position. While classical methods using elemental bromine in acetic acid are known, future research should focus on developing and applying more sophisticated, milder, and environmentally benign bromination techniques. nih.govnih.gov

Modern synthetic chemistry offers several promising avenues. The use of N-bromosuccinimide (NBS) is a well-established alternative that often provides higher selectivity and easier handling compared to liquid bromine. mdpi.com Beyond this, truly novel methodologies are emerging. For instance, metal-mediated reactions, such as the copper(II)-catalyzed bromination of aromatic rings using potassium bromide, could be adapted for heterocyclic systems. rsc.org This approach offers the advantage of mild reaction conditions and avoids the production of corrosive by-products like hydrobromic acid. rsc.org

Another frontier is the application of photocatalysis, which uses visible light to generate reactive radical species under exceptionally mild conditions. An iridium-based photocatalyst, for example, could potentially facilitate the selective bromination of a piperidine precursor. Furthermore, biocatalytic methods employing enzymes for C-H activation represent a cutting-edge strategy to achieve unparalleled selectivity, as recently demonstrated in the functionalization of complex piperidines. news-medical.net A comparative overview of potential methodologies is presented in Table 1.

Table 1: Comparison of Potential Bromination Methodologies for Piperidine Scaffolds

MethodologyTypical ReagentsKey AdvantagesPotential Challenges
Classical Bromination Br₂ in Acetic AcidLow reagent cost; well-established procedure. nih.govnih.govLow selectivity; harsh acidic conditions; formation of HBr by-product.
Succinamide-Based N-Bromosuccinimide (NBS)Milder conditions; easier handling; improved selectivity. mdpi.comStoichiometric waste generation.
Metal-Mediated Cu(II), KBrMild, environmentally friendly conditions; high regioselectivity. rsc.orgCatalyst cost and removal; substrate scope may be limited.
Photocatalytic Photocatalyst (e.g., Ir-based), Light SourceExtremely mild conditions; high functional group tolerance. Requires specialized equipment; catalyst development is ongoing.
Biocatalytic Oxidation Enzymes (e.g., P450)Unmatched regio- and stereoselectivity; green chemistry. news-medical.netEnzyme development and optimization required; limited to specific substrates.

Investigation of Undiscovered Reaction Pathways

The this compound molecule possesses multiple reactive sites—the secondary alkyl bromide, the tertiary amine, and the carboxylic acid—that could engage in a variety of transformations beyond simple nucleophilic substitution. Future research should aim to uncover and harness less conventional reaction pathways to generate molecular diversity.

The bromine atom at the C-4 position is a prime site for initiating radical reactions. Radical-mediated cyclizations and cross-coupling reactions, often catalyzed by transition metals like cobalt or nickel, could enable the formation of complex polycyclic or spirocyclic structures. news-medical.netmdpi.com For example, a 1,5-hydrogen atom transfer (HAT) process could be explored to functionalize other positions on the piperidine ring or the acetic acid side chain in a controlled manner.

The interplay between the tertiary amine and the C-Br bond could also lead to interesting intramolecular pathways. Under specific conditions, rearrangement reactions, such as a Smiles-like rearrangement, could be triggered, potentially leading to novel heterocyclic scaffolds. acs.org Furthermore, the entire piperidine ring could participate in cycloaddition or ring-expansion/contraction cascades when treated with appropriate reagents, offering a route to entirely new ring systems. The investigation of such pathways, which remain largely unexplored for this specific substrate, could significantly broaden its synthetic utility.

Advanced Computational Modeling for Predictive Synthesis

The efficiency of synthetic chemistry is increasingly being amplified by computational tools. researchgate.net Future research on this compound and its derivatives would greatly benefit from the integration of advanced computational modeling to predict reaction outcomes and guide synthetic design.

Predictive Synthesis: Quantum mechanical methods like Density Functional Theory (DFT) can be employed to model the reaction mechanisms of various bromination strategies. By calculating the energy barriers for different pathways, researchers can predict the regioselectivity of a given method for a piperidine precursor, thereby identifying the optimal conditions to favor bromination at the C-4 position. Similarly, DFT can model the feasibility of the undiscovered reaction pathways discussed previously, saving significant laboratory time and resources by focusing on the most promising transformations.

Virtual Screening and Molecular Design: Once novel derivatives are conceptualized, computational drug design methods can predict their potential as therapeutic agents. researchgate.netnih.gov Molecular docking simulations can assess the binding affinity of these virtual compounds against a wide range of biological targets, such as enzymes or receptors implicated in diseases like Alzheimer's or cancer. encyclopedia.pubnih.gov Molecular dynamics simulations can further analyze the stability of the ligand-protein complex over time. This in silico screening process allows for the prioritization of synthetic targets, focusing efforts on molecules with the highest predicted biological activity and most favorable drug-like properties. nih.gov

Expanding Synthetic Applications to New Chemical Targets

The true value of this compound lies in its potential as a versatile building block for constructing novel, high-value chemical entities. The strategic position of the bromine atom makes it an ideal handle for modern cross-coupling reactions, which have revolutionized synthetic chemistry.

Future work should focus on leveraging this reactivity to append a diverse range of molecular fragments. For instance, Suzuki or Stille coupling can be used to form new carbon-carbon bonds, attaching aryl or heteroaryl groups that are common pharmacophores. Buchwald-Hartwig amination could install new nitrogen-based substituents, while Sonogashira coupling could introduce alkynyl groups, providing linear extensions to the core structure. A recent study demonstrated the successful use of Suzuki coupling on a related 4-(4-bromophenyl)quinuclidine, highlighting the feasibility of this approach. nih.gov

The carboxylic acid moiety provides an orthogonal site for modification, readily forming amides or esters to link to other molecular fragments or biomolecules. rsc.orgresearchgate.net By combining these transformations, this compound can serve as a central scaffold for creating libraries of complex molecules with potential applications in drug discovery and materials science. Table 2 illustrates some of the potential chemical targets accessible from this starting material.

Table 2: Potential Synthetic Targets Derived from this compound

Reaction Type at C4-BrAttached MoietyPotential Target Class / Application
Suzuki Coupling (Hetero)aryl boronic acidsEnzyme inhibitors, Receptor antagonists nih.gov
Buchwald-Hartwig Amination Amines, AnilinesCNS-active agents, Kinase inhibitors
Sonogashira Coupling Terminal AlkynesMolecular probes, Antiviral agents
Nucleophilic Substitution Azides, Thiols, AlcoholsBio-conjugation linkers, Metabolic stabilizers
Carbonylation Carbon MonoxideEster and amide derivatives for property tuning

By pursuing these future research directions—developing novel synthetic methods, uncovering new reaction pathways, leveraging predictive computational models, and expanding its application to diverse chemical targets—the scientific community can fully exploit this compound as a powerful tool in modern chemical synthesis.

Q & A

Basic: What synthetic routes are commonly employed for (4-Bromo-piperidin-1-yl)-acetic acid, and what experimental parameters critically influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Bromination of piperidine at the 4-position using reagents like PBr₃ or NBS under anhydrous conditions.
  • Step 2: Acetic acid derivative coupling via amide or ester linkages, often mediated by carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Key Parameters:
    • Solvent choice (e.g., DMF for polar aprotic conditions).
    • Temperature control (0–25°C to minimize side reactions).
    • Stoichiometric ratios (excess brominating agent to ensure complete substitution).
    • Purification via column chromatography or recrystallization to isolate the product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.